molecular formula C10H12O4 B8297915 4-Hydroxy-benzoic acid ethoxymethyl ester

4-Hydroxy-benzoic acid ethoxymethyl ester

Cat. No. B8297915
M. Wt: 196.20 g/mol
InChI Key: OSVGDVPVEZILLR-UHFFFAOYSA-N
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Patent
US07311948B2

Procedure details

36.7 ml (0.26 mole) Of triethylamine were added under a nitrogen atmosphere to a solution of 36.1 g (0.26 mole) of 4-hydroxybenzoic acid in 200 ml of dichloromethane. The mixture was cooled in an ice-water bath, and 24.5 ml (0.26 mole) of chloromethyl ethyl ether in 100 ml of dichloromethane were added dropwise.
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1.[CH2:18]([O:20][CH2:21]Cl)[CH3:19]>ClCCl>[CH2:18]([O:20][CH2:21][O:14][C:13](=[O:15])[C:12]1[CH:16]=[CH:17][C:9]([OH:8])=[CH:10][CH:11]=1)[CH3:19]

Inputs

Step One
Name
Quantity
36.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
36.1 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
24.5 mL
Type
reactant
Smiles
C(C)OCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-water bath

Outcomes

Product
Name
Type
Smiles
C(C)OCOC(C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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